Duloxetine succinamide

Description

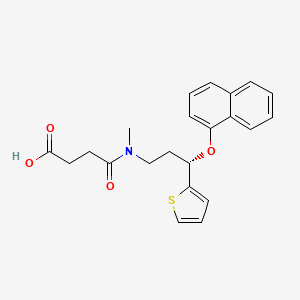

Structure

3D Structure

Properties

IUPAC Name |

4-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLVEKJDKWHFDD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199191-66-7 | |

| Record name | Duloxetine succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{methyl[(3S)-3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]amino}-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DULOXETINE SUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAQ1HAT4RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Stereochemical Considerations of Duloxetine Succinamide

Structural Elucidation and Molecular Formula of Duloxetine (B1670986) Succinamide (B89737)

The systematic IUPAC name for duloxetine succinamide is 4-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]amino]-4-oxobutanoic acid. nih.gov This name precisely describes the arrangement of its constituent atoms and functional groups. The core structure retains the essential features of duloxetine: a naphthalene (B1677914) ring and a thiophene (B33073) ring linked to a propyl chain. The key modification is the attachment of a succinamide group to the methylamino portion of the original duloxetine molecule.

The molecular formula of this compound is C22H23NO4S. cymitquimica.combiosynth.comacanthusresearch.com This formula has been confirmed through various analytical techniques. The compound is described as a white or off-white solid. as-1.co.jpniainnovation.in

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H23NO4S | cymitquimica.combiosynth.comacanthusresearch.com |

| Molecular Weight | 397.49 g/mol | pharmaffiliates.combiosynth.com |

| IUPAC Name | 4-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]amino]-4-oxobutanoic acid | nih.gov |

| Appearance | White or Off-White Solid | as-1.co.jpniainnovation.in |

| CAS Number | 199191-66-7 | nih.govbiosynth.comacanthusresearch.com |

Mechanistic Pathways of Duloxetine Succinamide Formation

Degradation Pathways of Duloxetine (B1670986) Leading to Succinamide (B89737) Formation

The creation of duloxetine succinamide is not a direct degradation of the duloxetine molecule alone but rather a consequence of its interaction with degradation products from other formulation components, particularly the enteric coating.

Duloxetine is known to be labile in acidic environments. fda.goviosrphr.org The primary acid-catalyzed degradation pathway involves the hydrolysis of the ether linkage in the duloxetine molecule. fda.govpageplace.de This reaction results in the formation of 1-naphthol (B170400) and a thienyl-alcohol. fda.goviosrphr.org Studies have shown that at a pH of 1.2, approximately 50% of a duloxetine dose can be hydrolyzed to 1-naphthol within one hour. fda.gov At pH 4.0, 10% degradation occurs over 63 hours. iosrphr.org This inherent instability in acidic conditions necessitates the use of enteric-coated formulations to protect the drug from the gastric acid of the stomach. fda.govgoogle.com While this acid hydrolysis is a primary degradation route for the drug itself, it is the strategy to prevent it—enteric coating—that introduces the reactants for succinamide formation.

The most direct pathway to the formation of this compound involves a chemical reaction with components derived from enteric coating polymers. google.comasianpubs.org Specifically, polymers such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) are a primary source. nih.govrsc.orgscirp.org HPMCAS contains succinyl substituents bound to the cellulose (B213188) backbone. nih.gov It is proposed that these succinic substituents can be cleaved from the polymer through hydrolysis, resulting in the formation of free succinic acid or its more reactive intermediate, succinic anhydride (B1165640). nih.govnih.govresearchgate.net

These reactive species, which are considered degradation products or residual materials from the polymer, can then migrate through the formulation. nih.govscirp.org The secondary amine group of the duloxetine molecule subsequently reacts with the succinic acid or anhydride. rsc.org This reaction forms an amide linkage, resulting in the creation of the this compound adduct. rsc.orgdrhothas.comresearchgate.net This impurity has been identified and characterized in dosage forms containing duloxetine hydrochloride and enteric polymers like HPMCAS. nih.govresearchgate.net

The rate of this compound formation is significantly influenced by environmental conditions, particularly heat and humidity. google.comnih.gov Multiple studies have confirmed that the rate of formation of this impurity is accelerated under conditions of elevated temperature and relative humidity. nih.govscirp.orgresearchgate.netdrhothas.com These factors likely promote the initial degradation of the enteric polymer; the hydrolysis of the ester bonds linking the succinate groups to the HPMCAS polymer is facilitated by moisture and heat. nih.gov Subsequently, these conditions also accelerate the chemical reaction between the resulting free succinic acid or anhydride and the duloxetine molecule. nih.govresearchgate.net Therefore, controlling the exposure of the final dosage form to high heat and humidity is critical for minimizing the level of this impurity over the product's shelf life.

Interaction with Enteric Polymer Degradation Products and Residual Acids

Role of Excipient-Drug Interactions in this compound Generation

The formation of this compound is a classic example of a drug-excipient incompatibility, where an excipient is not inert but rather participates in a chemical reaction with the active ingredient. rsc.orgdrhothas.com The interaction is not with the intact polymer itself, but with its degradation products or residual free acids. nih.govscirp.org The primary excipient implicated is HPMCAS, which is used to confer enteric-release properties to the formulation. asianpubs.orgrsc.org

The reaction occurs between the secondary amine functional group of duloxetine and the carboxylic acid groups of succinic acid released from the HPMCAS polymer. nih.govrsc.org This highlights the critical importance of selecting appropriate excipients during formulation development. The number of available carboxylic groups in an enteric polymer is a key factor; polymers with fewer reactive sites may lead to more stable formulations. google.com To mitigate this interaction, pharmaceutical formulations often incorporate a physical barrier or a separating layer between the drug-containing core and the enteric coating. asianpubs.orgnih.govscirp.orgnih.gov This sub-coat prevents direct contact between the duloxetine hydrochloride and the reactive acidic species generated from the enteric polymer, thereby improving the stability of the drug product. iosrphr.orgnih.gov

Interactive Data Table: Factors in this compound Formation

| Factor | Description | Role in Formation | Key Sources |

| Reactant 1: Duloxetine | Active Pharmaceutical Ingredient with a secondary amine group. | The amine group is the site of reaction. | rsc.orgdrhothas.com |

| Reactant 2: Succinic Acid / Anhydride | Degradation product or residual acid from enteric polymer. | Reacts with duloxetine's amine to form an amide bond. | nih.govnih.govresearchgate.net |

| Source of Reactant 2 | Enteric polymer, specifically Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). | Cleavage of succinyl groups from the polymer backbone releases succinic acid. | nih.govrsc.orgscirp.org |

| Environmental Factor: Heat | Elevated temperature. | Accelerates both the degradation of the polymer and the subsequent reaction with duloxetine. | google.comnih.govresearchgate.net |

| Environmental Factor: Humidity | Presence of moisture. | Facilitates the hydrolysis of the polymer to release succinic acid. | google.comnih.govnih.gov |

| Mitigation Strategy | Use of a separating layer between the drug and enteric coat. | Creates a physical barrier to prevent interaction between reactants. | asianpubs.orgscirp.orgnih.gov |

Synthetic Methodologies for Duloxetine Succinamide

Laboratory-Scale Synthesis for Reference Standard Production

The laboratory synthesis of duloxetine (B1670986) succinamide (B89737), also known as USP Duloxetine Related Compound H, is designed to produce a high-purity standard for analytical purposes. cymitquimica.com This compound is recognized as an impurity that can form through the interaction of the active pharmaceutical ingredient, duloxetine, with certain pharmaceutical excipients, particularly the succinate (B1194679) esters found in enteric coatings. cymitquimica.com

The most direct and common laboratory-scale synthesis involves the reaction of (S)-duloxetine with succinic anhydride (B1165640). biosynth.com This process is a nucleophilic acyl substitution reaction. The secondary amine nitrogen atom on the duloxetine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride ring. This attack leads to the opening of the anhydride ring to form a new amide bond and a terminal carboxylic acid, resulting in the duloxetine succinamide molecule. biosynth.cominnovareacademics.in

To facilitate this reaction, a non-nucleophilic base, such as triethylamine, is typically employed. biosynth.com The base serves to deprotonate the hydrochloride salt of duloxetine if it is used as the starting material and to neutralize any acidic byproducts. The reaction is commonly carried out in an aprotic polar solvent like acetonitrile (B52724). biosynth.com The resulting product must be meticulously purified, usually by chromatographic methods, to ensure it meets the stringent purity requirements for a reference standard. acanthusresearch.com

Table 4.1.1: Typical Laboratory Synthesis Parameters for this compound

| Parameter | Description | Source(s) |

| Starting Material | (S)-Duloxetine or (S)-Duloxetine Hydrochloride | biosynth.com |

| Acylating Agent | Succinic Anhydride | biosynth.com |

| Base | Triethylamine | biosynth.com |

| Solvent | Acetonitrile | biosynth.com |

| Reaction Type | Nucleophilic Acyl Substitution / Amidation | biosynth.cominnovareacademics.in |

| Primary Use of Product | Pharmaceutical Impurity Reference Standard | cymitquimica.comacanthusresearch.com |

Specific Reaction Pathways for this compound Derivatization

Derivatization of this compound involves chemical modification at its reactive functional groups. The most prominent sites for such reactions are the terminal carboxylic acid and the succinamic acid moiety itself. These derivatizations are generally explored for analytical purposes, such as improving detectability or altering chromatographic behavior, rather than for creating new therapeutic agents.

The terminal carboxylic acid can undergo standard esterification reactions with various alcohols in the presence of an acid catalyst to yield the corresponding esters. Alternatively, it can be coupled with primary or secondary amines using peptide coupling agents to form new amide derivatives.

A significant derivatization pathway involves the intramolecular cyclization of the succinamic acid group. Under dehydrating conditions, the terminal carboxylic acid can react with the existing amide nitrogen to eliminate a molecule of water and form a five-membered succinimide (B58015) ring. innovareacademics.in This transformation converts this compound into its corresponding cyclic imide derivative. Conversely, this succinimide ring can undergo nucleophilic ring-opening reactions, which can be considered a form of derivatization or degradation. innovareacademics.inicdst.org

Table 4.2.1: Potential Derivatization Reactions of this compound

| Reaction Type | Target Functional Group | Potential Reagents | Resulting Derivative Class | Source(s) |

| Esterification | Carboxylic Acid | Alcohols, Acid Catalyst | Carboxylic Esters | |

| Amide Formation | Carboxylic Acid | Amines, Coupling Agents (e.g., DCC, EDC) | Amides | |

| Dehydrative Cyclization | Succinamic Acid Moiety | Dehydrating Agents (e.g., Acetic Anhydride) | Cyclic Succinimide Derivative | innovareacademics.in |

| Nucleophilic Ring Opening | Succinimide Ring (of the cyclic derivative) | Nucleophiles (e.g., amines, hydroxide) | Ring-opened Amides | innovareacademics.inicdst.org |

Advanced Analytical Methodologies for Duloxetine Succinamide Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of duloxetine (B1670986) succinamide (B89737). Techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provide complementary information to build a comprehensive structural profile.

Mass Spectrometry (MS and HRMS) in Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) play a pivotal role in confirming the molecular weight and elemental composition of duloxetine succinamide. researchgate.net These techniques are often coupled with liquid chromatography (LC-MS) to analyze the compound within complex mixtures. researchgate.net

For structural elucidation, soft ionization techniques like Electrospray Ionization (ESI) are typically employed. In positive ion mode, this compound (Molecular Formula: C₂₂H₂₃NO₄S, Molecular Weight: 397.5 g/mol ) is expected to form a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 398.1. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, can measure this mass with high accuracy, allowing for the confirmation of the elemental formula. researchgate.net

Further structural information is obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the precursor ion, a characteristic pattern of product ions is generated. For instance, in the analysis of the parent compound duloxetine, fragmentation of the [M+H]⁺ ion (m/z 298.06) results in a major product ion at m/z 154.09, corresponding to the cleavage of the naphthalene (B1677914) structure. nih.gov A similar fragmentation strategy for this compound would be essential to confirm the integrity of the duloxetine core and the location of the succinamide moiety.

Table 1: Expected Mass Spectrometry Data for this compound

| Analysis | Ionization Mode | Expected Ion | Expected m/z | Technique |

|---|---|---|---|---|

| Molecular Weight Confirmation | ESI Positive | [M+H]⁺ | ~398.14 | LC-MS |

| Elemental Composition | ESI Positive | [M+H]⁺ | 398.1426 | LC-HRMS (Q-TOF, Orbitrap) |

| Structural Fragmentation | ESI Positive | Product Ions | Structure-dependent | LC-MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of this compound. researchgate.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.

¹H NMR: This experiment identifies all unique protons in the molecule and their chemical environments. The spectrum of this compound would show distinct signals for the aromatic protons of the naphthalene and thiophene (B33073) rings, the aliphatic protons of the propane (B168953) chain, the N-methyl group, and the methylene (B1212753) protons of the succinate (B1194679) chain.

¹³C NMR: This spectrum reveals the number of unique carbon atoms. Key signals would include those for the carbonyl carbons of the amide and carboxylic acid groups, carbons of the aromatic rings, and aliphatic carbons. researchgate.net

2D NMR: Two-dimensional techniques are crucial for establishing connectivity. researchgate.net

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, confirming the sequence of protons in the aliphatic chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connection of the succinyl group to the nitrogen atom of the duloxetine backbone. researchgate.net

The comparison of NMR data for duloxetine with that of this compound would highlight chemical shift changes, particularly for the N-methyl group and the adjacent methylene protons, confirming the formation of the amide bond. researchgate.net

Table 2: Key NMR Experiments for this compound Characterization

| NMR Experiment | Purpose | Key Information Obtained |

|---|---|---|

| ¹H NMR | Proton environment analysis | Chemical shifts and coupling constants of all protons. |

| ¹³C NMR | Carbon skeleton analysis | Chemical shifts of all unique carbon atoms, including carbonyls. researchgate.netunsw.edu.au |

| COSY | H-H connectivity | Confirms adjacent protons in aliphatic chains. researchgate.net |

| HSQC | Direct C-H correlation | Assigns protons to their directly attached carbons. researchgate.net |

| HMBC | Long-range C-H correlation | Confirms connectivity across quaternary carbons and heteroatoms (e.g., amide linkage). researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most informative regions in the IR spectrum would be the carbonyl (C=O) stretching region and the O-H stretching region. The presence of two distinct carbonyl absorptions would be a key indicator: one for the amide group and one for the carboxylic acid group. The succinimide (B58015) structure, a related cyclic imide, shows characteristic symmetric and anti-symmetric imide carbonyl stretching bands between 1700 and 1800 cm⁻¹. nih.gov For the open-chain succinamide, the amide C=O stretch is expected around 1650 cm⁻¹, while the carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹. A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, would also be expected. copbela.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) copbela.org |

| Aromatic C-H | C-H Stretch | 3100 - 3000 copbela.org |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Carboxylic Acid C=O | C=O Stretch | 1725 - 1700 athabascau.ca |

| Amide C=O | C=O Stretch (Amide I band) | 1680 - 1630 athabascau.ca |

| Aromatic C=C | C=C Stretch | 1600, 1500 copbela.org |

| Ether C-O | C-O Stretch | 1250 - 1050 |

Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for separating this compound from the parent drug and other impurities, enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is the standard method for the analysis of duloxetine and its related compounds. ijbpas.com The development of a stability-indicating HPLC method is crucial to ensure that the drug can be quantified in the presence of its impurities and degradation products. researchgate.netnih.gov

A typical method involves a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net this compound, being more polar than duloxetine due to the free carboxylic acid, would generally have a shorter retention time under reversed-phase conditions. Method development involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer like phosphate (B84403) or acetate (B1210297) and an organic modifier like acetonitrile (B52724) or methanol), pH, flow rate, and column temperature to achieve adequate resolution between all peaks. nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where all compounds have significant absorbance, such as 229 nm or 230 nm. researchgate.netnih.gov

Validation according to ICH guidelines ensures the method is accurate, precise, specific, linear, and robust. ijbpas.com

Table 4: Examples of Published HPLC Methods for Duloxetine Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection (λ) | Reference |

|---|---|---|---|---|

| Hypersil C18 (250x4.6 mm, 5µm) | Acetonitrile : 0.01M KH₂PO₄ buffer (pH 5.4) (50:50 v/v) | 1.0 mL/min | 229 nm | researchgate.netnih.gov |

| Phenomenex C18 (250x4.6 mm, 5µm) | Acetonitrile : Methanol : 0.032M Ammonium Acetate (55:05:40 v/v/v) | 1.0 mL/min | 290 nm | nih.gov |

| Symmetry C18 (250x4.6 mm, 5µm) | Gradient with A: Buffer/Methanol/ACN (35:52:13) & B: Methanol/ACN (80:20) | 1.0 mL/min | 230 nm | researchgate.netresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis. researchgate.netinnovareacademics.in The primary benefit of UPLC is its ability to perform separations much faster and with greater efficiency, which is highly advantageous in high-throughput environments. innovareacademics.in

UPLC methods developed for duloxetine and its impurities demonstrate significantly reduced run times compared to HPLC methods, often completing an analysis in under 15 minutes. omicsonline.org The enhanced separation power allows for better resolution of closely eluting impurities. researchgate.net A typical UPLC method for this compound would use a sub-2 µm C18 column, such as an Acquity UPLC BEH C18, with a mobile phase system similar to that used in HPLC, but at higher optimal flow rates and pressures. innovareacademics.inomicsonline.org The ACQUITY UPLC PLUS series further enhances robustness and reproducibility for such separations. waters.com

Table 5: Examples of Published UPLC Methods for Duloxetine Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection (λ) | Reference |

|---|---|---|---|---|

| Acquity UPLC™ HSS T3 (100x2.1 mm, 1.8µm) | 0.01M KH₂PO₄ (pH 3.0) : Acetonitrile (60:40 v/v) | 0.4 mL/min | 230 nm | researchgate.net |

| Acquity UPLC BEH C18 (100x1.0 mm, 1.7µm) | Methanol : Water (55:45 v/v) | 1.0 mL/min | 320 nm | innovareacademics.in |

| Shim-pack XR-ODS II (100x3.0 mm, 2.2µm) | Gradient with A: Buffer & B: Acetonitrile/Water | 0.9 mL/min | 230 nm | omicsonline.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and indispensable tools for the analysis of this compound. researchgate.net These techniques offer high sensitivity and selectivity, making them ideal for identifying and quantifying impurities, even at trace levels.

LC-MS is frequently employed for the characterization of impurities and degradation products of Duloxetine, including this compound. The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the effective resolution of the succinamide adduct from the parent drug and other related substances. researchgate.net For instance, LC-MS/MS systems have been utilized to identify unknown compounds formed during forced degradation and stability studies of Duloxetine. drhothas.com One such method employed an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 150 mm) with a mobile phase gradient of 0.1% acetic acid in water and acetonitrile to successfully identify the Duloxetine-succinamide adduct. drhothas.com

Furthermore, sensitive LC-MS/MS methods using electrospray ionization (ESI) have been developed specifically for the quantitation of the this compound impurity. The high resolving power of technologies like Orbitrap LC-HRMS can be crucial in distinguishing between isobaric compounds, ensuring accurate mass measurement and confident identification. The use of LC-MS is considered a valuable approach for both qualitative and quantitative analysis in a single run, proving essential for impurity profiling in regulatory submissions. researchgate.net

Method Validation Parameters in this compound Analysis

Method validation is a critical requirement to ensure that an analytical method is suitable for its intended purpose. For this compound, this involves demonstrating specificity, linearity, accuracy, precision, and robustness, in line with guidelines from the International Conference on Harmonization (ICH). researchgate.netoup.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. oup.com

For the analysis of Duloxetine and its impurities, including this compound, specific UPLC methods have been developed and validated. researchgate.net These methods have demonstrated high sensitivity, which is crucial for controlling impurities at very low levels. The table below presents the LOD and LOQ values from a validated stability-indicating UPLC method capable of simultaneously analyzing Duloxetine and its key impurities.

Table 1: LOD & LOQ for Duloxetine and its Impurities by UPLC

| Analyte Group | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Duloxetine and its impurities* | 0.006 µg/mL | 0.02 µg/mL |

*Method validated for the simultaneous analysis of four impurities, including this compound. researchgate.net

Precision, Accuracy, and Robustness Studies

Precision, accuracy, and robustness are fundamental parameters in method validation that ensure the reliability and consistency of analytical results. oup.com

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). For methods analyzing Duloxetine impurities, precision is assessed at levels of repeatability (intra-day) and intermediate precision (inter-day), with acceptance criteria for RSD often set at ≤2.0%.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. For methods analyzing impurities related to Duloxetine, mean recoveries are generally expected to be within the range of 90-110%. oup.comresearchgate.net Some guidelines suggest a tighter range of 98-102% for accuracy.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.comoup.com Robustness studies involve intentionally altering parameters such as:

Mobile phase pH (e.g., ±0.2 units)

Flow rate (e.g., ±10%)

Column temperature (e.g., ±5°C)

Proportion of organic solvent in the mobile phase oup.com

The method is considered robust if the results remain acceptable under these varied conditions.

Table 2: Typical Method Validation Parameters for Duloxetine Impurity Analysis

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Precision | RSD ≤ 2.0% | |

| Accuracy | 90-110% recovery | oup.comresearchgate.net |

| 98-102% recovery |

| Robustness | Unaffected by minor changes in pH, flow rate, temperature | oup.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Duloxetine Succinamide |

| 1-Naphthol (B170400) |

| 2-acetyl thiophene |

| Acetonitrile |

| Duloxetine |

| Duloxetine hydrochloride |

| This compound |

Implications of Duloxetine Succinamide Research in Pharmaceutical Science

Contribution to Process Chemistry Understanding and Control

The formation of duloxetine (B1670986) succinamide (B89737) is a critical consideration in the process chemistry of duloxetine manufacturing. It primarily arises from the reaction of duloxetine with residual succinic acid or its derivatives, which can be present as impurities in excipients or formed during the synthesis process. scirp.orgscirp.orggoogle.com The rate of this reaction is notably accelerated by the presence of heat and humidity, highlighting the need for stringent control over manufacturing and storage conditions. scirp.orggoogle.comnih.gov

Several key factors in the manufacturing process can influence the formation of duloxetine succinamide:

Excipient Compatibility: Enteric-coating polymers such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) are a known source of succinyl groups that can react with duloxetine. scirp.orgscirp.orggoogle.com Careful selection and qualification of excipients are therefore essential to minimize the potential for this interaction. google.comeuropa.eu The use of a barrier layer to separate the drug from these reactive polymers can also improve the stability of the formulation. nih.gov

Process Parameters: Elevated temperatures and humidity levels during manufacturing and storage can significantly increase the rate of succinamide formation. scirp.orggoogle.comnih.gov

Analytical Monitoring: The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for the detection and quantification of this compound and other process-related impurities. daicelpharmastandards.comgoogle.com This allows for in-process controls and ensures the final drug product meets quality standards.

Table 1: Factors Influencing this compound Formation

| Factor | Description | Mitigation Strategies |

|---|---|---|

| Excipient Reactivity | Residual acids or reactive functional groups in excipients like HPMCAS can react with duloxetine. scirp.orgscirp.orggoogle.com | Thorough excipient compatibility studies, use of high-purity excipients, and application of a protective barrier coating between the drug and enteric polymer. google.comnih.goveuropa.eu |

| Temperature | Higher temperatures accelerate the rate of degradation reactions. scirp.orggoogle.comnih.gov | Strict temperature control during manufacturing, transport, and storage. |

| Humidity | Moisture can facilitate the reaction between duloxetine and reactive species. scirp.orggoogle.comnih.gov | Control of humidity in manufacturing and storage environments, and use of appropriate packaging. |

Role in Pharmaceutical Stability Studies and Degradation Product Analysis

This compound is a key marker in the stability testing of duloxetine drug products. Its presence and concentration over time under various stress conditions (e.g., heat, humidity, light) provide critical data on the degradation pathways of the active pharmaceutical ingredient (API). scirp.orgresearchgate.netnih.gov

Forced degradation studies are instrumental in understanding the stability profile of duloxetine. These studies have shown that duloxetine is particularly susceptible to degradation under acidic conditions. nih.gov While stable under oxidative and thermal stress in solid form, it shows considerable degradation in solution. nih.gov The identification and characterization of degradation products like this compound are essential for developing stability-indicating analytical methods. researchgate.net

These analytical methods, often employing techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), are designed to separate the API from its impurities and degradation products, allowing for accurate quantification of each component. nih.govresearchgate.netnih.gov The validation of these methods in accordance with ICH guidelines ensures their accuracy, precision, and robustness. nih.gov

Table 2: Summary of Duloxetine Stability Findings

| Stress Condition | Observed Degradation | Key Degradation Products |

|---|---|---|

| Acid Hydrolysis | Highly susceptible; significant degradation observed. nih.gov | 1-Naphthol (B170400), this compound. researchgate.netresearchgate.net |

| Alkaline Hydrolysis | Some degradation observed upon refluxing. nih.gov | Not specified in provided results. |

| Oxidative (H₂O₂) | Stable. nih.gov | N/A |

| Thermal (Solid State) | Stable. nih.gov | N/A |

| Thermal (Solution) | Considerable degradation. nih.gov | Not specified in provided results. |

| Photolytic (Solid State) | Stable. nih.gov | N/A |

Regulatory and Quality Control Perspectives on Impurity Management

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products. nih.gov The presence of impurities like this compound must be monitored and controlled to ensure the safety and efficacy of the drug. daicelpharmastandards.com

The management of impurities involves a multi-faceted approach:

Identification and Characterization: Unknown impurities are identified and structurally elucidated using advanced analytical techniques. researchgate.net

Setting Acceptance Criteria: Based on toxicological data and regulatory guidelines, acceptable limits for impurities are established. For instance, recent concerns have focused on nitrosamine (B1359907) impurities, such as N-nitroso-duloxetine (NDLX), leading to recalls and the implementation of stricter controls. senpharma.vnoncologynewscentral.com

Process Control: Manufacturing processes are designed and controlled to minimize the formation of impurities. fda.gov

Analytical Testing: Validated analytical methods are used for routine quality control testing of both the API and the finished drug product to ensure that impurity levels remain within the established limits. daicelpharmastandards.comsynzeal.com

The ongoing surveillance and control of impurities are critical throughout the lifecycle of a drug product to maintain its quality and to comply with evolving regulatory standards. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Duloxetine |

| This compound |

| Duloxetine hydrochloride |

| N-nitroso-duloxetine (NDLX) |

| 1-Naphthol |

| Hydroxypropyl methylcellulose acetate succinate (HPMCAS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.